molecular formula C10H9FN2 B2609538 3-Cyclopropyl-4-fluoro-1H-indazole CAS No. 2197062-61-4

3-Cyclopropyl-4-fluoro-1H-indazole

Cat. No. B2609538
CAS RN: 2197062-61-4
M. Wt: 176.194
InChI Key: TWFYICVBVCWDMR-UHFFFAOYSA-N
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Description

4-Fluoro-1H-indazole is a fluorinated indazole heterocyclic aromatic compound . It consists of a fluoride substituent at the 4-position with the pyrazole fused to a benzene ring . It is a powerful chromophore unit and can readily be further functionalized via nucleophilic aromatic substitution reactions .


Synthesis Analysis

A practical synthesis of 1H-indazole has been presented in a study . The study found that the reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine . This approach was expanded to the derivatives of benzonitrile with substitution on the benzene ring .


Molecular Structure Analysis

4-Fluoro-1H-indazole is a highly conjugated molecule which expands its applications to dye-sensitized solar cells (DSSCs) . Owing to the pyrazole moiety, 4-fluoro-1H-indazole can coordinate to metal center (such as Ir, Ln and Eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process .


Physical And Chemical Properties Analysis

4-Fluoro-1H-indazole has a molecular weight of 136.13 g/mol . It appears as a yellow-green powder/crystals . Its melting point ranges from 130 °C to 134 °C .

Scientific Research Applications

Dye-Sensitized Solar Cells (DSSCs)

Due to its highly conjugated structure, 4-fluoro-1H-indazole has applications in dye-sensitized solar cells (DSSCs) . It can coordinate with metal centers (such as Ir, Ln, and Eu) to form efficient photosensitizers. These compounds facilitate energy transfer processes, enhancing solar cell efficiency .

Anti-Inflammatory Activity

Studies have identified indazole derivatives with significant anti-inflammatory effects . For instance, some derivatives exhibited inhibition of paw edema by up to 77% within 3 hours .

Receptor Binding and Drug Design

The indole scaffold, present in indazole derivatives, binds with high affinity to multiple receptors. This property is valuable for drug design and the development of novel therapeutic derivatives .

Synthetic Strategies

Researchers have explored various synthetic approaches to indazoles:

Safety and Hazards

4-Fluoro-1H-indazole may cause respiratory irritation, is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It should be used only outdoors or in a well-ventilated area .

Future Directions

Recent synthetic approaches to 1H- and 2H-indazoles have been summarized in a study . The study includes transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . These could be potential future directions for the synthesis of indazoles.

properties

IUPAC Name

3-cyclopropyl-4-fluoro-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2/c11-7-2-1-3-8-9(7)10(13-12-8)6-4-5-6/h1-3,6H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFYICVBVCWDMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C3C(=NN2)C=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-4-fluoro-1H-indazole

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